molecular formula C12H14F3NO B15278613 (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine

Cat. No.: B15278613
M. Wt: 245.24 g/mol
InChI Key: XIVSNGNGRGZYRC-UHFFFAOYSA-N
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Description

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutyl group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The cyclobutyl ring can be formed through cyclization reactions, and the methanamine group is introduced via amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The cyclobutyl and methanamine moieties contribute to the compound’s overall stability and reactivity, allowing it to exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine is unique due to the presence of the trifluoromethoxy group at the meta position on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutyl ring provides additional structural rigidity, distinguishing it from similar compounds with different ring structures.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2

InChI Key

XIVSNGNGRGZYRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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